The presence of both an amide and a thiophene ring makes T2A a valuable building block for synthesizing more complex organic molecules. Researchers can modify the molecule by adding various functional groups to its structure, leading to diverse applications in various fields, including:
Limited research suggests that T2A itself might possess some biological activities. Studies have shown:
Thiophene-2-acetamide is an organic compound with the chemical formula C₆H₇NOS, characterized by a thiophene ring substituted with an acetamide group at the second position. This compound has garnered attention due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. The thiophene moiety contributes to its aromatic properties, while the acetamide group enhances its solubility and reactivity.
Specific studies have documented reactions involving thiophene derivatives that highlight its reactivity patterns, although detailed reaction pathways for thiophene-2-acetamide specifically are less extensively reported .
Thiophene-2-acetamide exhibits notable biological activity, which has been explored in various studies:
Several methods have been developed for synthesizing thiophene-2-acetamide:
Thiophene-2-acetamide has several applications across different fields:
Interaction studies involving thiophene-2-acetamide focus on its binding affinity and activity against various biological targets. For example:
Thiophene-2-acetamide shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Thiophene-3-acetamide | Similar thiophene ring but substituted at position 3 | Different biological activity profile |
2-Thiophenecarboxylic acid | Contains a carboxylic acid group instead of an amide | More acidic properties; potential for different reactivity |
5-Methylthiophene | Methyl group substitution on the thiophene ring | Altered electronic properties affecting reactivity |
Thiophene-2-acetamide is unique due to its specific substitution pattern and resultant biological activities, distinguishing it from other thiophenes and their derivatives .
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-thiophen-2-ylacetamide, which accurately describes the structural arrangement of the acetamide functional group attached to the 2-position of the thiophene ring [1] [2] [3]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic aromatic compounds with functional group substitutions.
The compound exhibits extensive alternative nomenclature reflecting various naming conventions and chemical databases [1] [4] [5]. The most commonly encountered synonyms include 2-(thiophen-2-yl)acetamide, 2-Thiopheneacetamide, and 2-thienylacetamide [1] [4]. Additional variations documented in chemical literature encompass 2-(2-thienyl)acetamide, thiolacet-amide, and thiophen-2-yl-acetamide [1] [5]. Commercial and database-specific designations include 2-thiophen-2-yl-acetamide and the simplified form 2-Thienylacetamide [1] [4] [5].
Alternative Names | Source Classification |
---|---|
2-(thiophen-2-yl)acetamide | Primary synonym [1] |
2-Thiopheneacetamide | Chemical databases [4] |
2-thienylacetamide | Literature standard [1] |
2-(2-thienyl)acetamide | Structural descriptor [1] |
thiolacet-amide | Commercial designation [1] |
thiophen-2-yl-acetamide | Extended nomenclature [1] |
2-thiophen-2-yl-acetamide | Database variant [1] |
2-Thienylacetamide | Simplified form [1] |
The compound is assigned Chemical Abstracts Service registry number 4461-29-4, which serves as its primary identification code in chemical databases and regulatory systems worldwide [1] [4] [5]. This unique identifier facilitates unambiguous identification across scientific literature and commercial applications [1] [5].
Additional regulatory identifiers include the European Community number 224-714-9, confirming its registration within European chemical inventories [1] [4]. The United States Food and Drug Administration Unique Ingredient Identifier is designated as CP6UEJ81DK [1] [5]. The Environmental Protection Agency DSSTox Substance ID is recorded as DTXSID70196247, enabling environmental and toxicological database cross-referencing [1] [5].
The International Chemical Identifier string for thiophene-2-acetamide is InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) [1] [2] [6]. This standardized representation encodes the complete molecular structure including connectivity, hydrogen positions, and stereochemistry information [1] [6].
The corresponding International Chemical Identifier Key provides a fixed-length hash: UUPZTFTUZUQRQT-UHFFFAOYSA-N [1] [2] [6]. This shortened identifier enables rapid database searching while maintaining structural specificity [1] [6].
The Simplified Molecular Input Line Entry System notation is represented as C1=CSC(=C1)CC(=O)N [1] [2] [6] [7]. This linear encoding describes the molecular structure starting from the thiophene ring (C1=CSC(=C1)) followed by the methylene bridge (CC) and acetamide group ((=O)N) [1] [6] [7].
Identifier Type | Value |
---|---|
Chemical Abstracts Service Number | 4461-29-4 [1] |
European Community Number | 224-714-9 [1] |
Unique Ingredient Identifier | CP6UEJ81DK [1] |
DSSTox Substance ID | DTXSID70196247 [1] |
International Chemical Identifier | InChI=1S/C6H7NOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) [1] |
International Chemical Identifier Key | UUPZTFTUZUQRQT-UHFFFAOYSA-N [1] |
Simplified Molecular Input Line Entry System | C1=CSC(=C1)CC(=O)N [1] |
MDL Number | MFCD00017556 [1] |
PubChem CID | 78208 [1] |
Thiophene-2-acetamide possesses the molecular formula C₆H₇NOS, indicating a composition of six carbon atoms, seven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom [1] [4] [6] [7]. The molecular weight is precisely calculated as 141.19 grams per mole, with some sources reporting 141.188 grams per mole reflecting measurement precision variations [2] [3] [6].
The exact mass determined through high-resolution mass spectrometry is 141.025 atomic mass units [8]. This value represents the monoisotopic mass calculated using the most abundant isotopes of each constituent element [8]. The molecular weight distribution encompasses the natural isotopic abundance of all elements present in the structure [4] [8].
Molecular Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₇NOS | [1] [4] [6] |
Molecular Weight | 141.19 g/mol | [4] [6] |
Molecular Weight (precise) | 141.188 g/mol | [2] [3] |
Exact Mass | 141.025 u | [8] |
Carbon atoms | 6 | [1] [4] |
Hydrogen atoms | 7 | [1] [4] |
Nitrogen atoms | 1 | [1] [4] |
Oxygen atoms | 1 | [1] [4] |
Sulfur atoms | 1 | [1] [4] |
Thiophene-2-acetamide consists of two principal structural components: a thiophene ring and an acetamide functional group connected through a methylene bridge [1] [9] [10]. The thiophene ring represents a five-membered aromatic heterocycle containing four carbon atoms and one sulfur atom [11] [12]. The acetamide moiety contains the characteristic carbonyl group (carbon-oxygen double bond) adjacent to an amine group [13] [14].
The thiophene ring exhibits typical aromatic characteristics with delocalized π-electron systems contributing to molecular stability [11] [12] [15]. Research demonstrates that thiophene rings possess unique electronic properties arising from sulfur atom participation in the aromatic system [11] [12]. The sulfur atom contributes two lone pairs of electrons, with one pair participating in aromatic delocalization [12] [15].
The acetamide functional group displays the general structure RC(=O)NH₂, representing a primary carboxylic acid amide [13] [14]. The carbonyl carbon exhibits sp² hybridization, creating a planar geometry around the amide group [13] [14]. The carbon-oxygen double bond (C=O) demonstrates typical double bond characteristics with restricted rotation and enhanced bond strength [13].
Conformational analysis reveals that thiophene-based acetamides can exhibit intramolecular interactions between the thiophene sulfur and acetamide carbonyl oxygen [10]. Studies of related compounds indicate that 1,5-type sulfur-oxygen interactions can stabilize specific conformations, with stabilization energies ranging from 0.74 to 0.93 kilocalories per mole [10].
Structural Feature | Description | Characteristics |
---|---|---|
Thiophene ring | Five-membered aromatic heterocycle | Contains sulfur heteroatom [11] [12] |
Acetamide group | Primary amide functional group | Planar geometry around carbonyl [13] |
Methylene bridge | -CH₂- connecting unit | Links thiophene to acetamide [1] |
Carbon-sulfur bonds | Thiophene ring bonds | Bond lengths 1.688-1.723 Å [9] |
Carbon-oxygen bond | Acetamide carbonyl | Double bond character [9] |
Sulfur-oxygen interaction | Intramolecular stabilization | 0.74-0.93 kcal/mol stabilization [10] |
The three-dimensional structure of thiophene-2-acetamide exhibits conformational flexibility primarily around the methylene bridge connecting the thiophene ring to the acetamide group [9] [10] [16]. Crystallographic studies of related thiophene acetamide derivatives reveal characteristic dihedral angles and spatial arrangements [9] [16] [17].
Research on similar compounds demonstrates that the thiophene ring typically maintains planarity, while the acetamide unit can adopt various orientations relative to the ring plane [9] [16] [17]. The 2-aminoacetamide unit in related structures shows approximate planarity with root mean square deviations of 0.020 Angstroms [16] [17]. Dihedral angles between thiophene rings and acetamide units range from 7.84 to 75.70 degrees depending on substitution patterns and intermolecular interactions [9] [16] [17].
Computational studies indicate that thiophene-containing acetamides can exist in multiple conformational states [10]. The preferred conformations are influenced by intramolecular hydrogen bonding and sulfur-oxygen interactions [10]. Energy differences between conformational isomers typically range from 0.74 to 0.93 kilocalories per mole [10].
The molecular geometry exhibits specific bond angles characteristic of sp² hybridized carbon atoms in the thiophene ring and sp² hybridization at the acetamide carbonyl carbon [9] [10]. The thiophene ring sulfur atom demonstrates tetrahedral electron geometry with two bonding pairs and two lone pairs [12].
Conformational Parameter | Range | Reference Compounds |
---|---|---|
Thiophene-acetamide dihedral angle | 7.84-75.70° | Related derivatives [9] [16] [17] |
Acetamide unit planarity | ±0.020 Å RMS deviation | Crystal structures [16] [17] |
Conformational energy differences | 0.74-0.93 kcal/mol | Computational studies [10] |
Carbon-sulfur bond lengths | 1.688-1.723 Å | X-ray crystallography [9] |
Carbon-oxygen bond length | 1.217 Å | Crystal structure data [9] |
Thiophene ring planarity | Maintained in all conformers | Structural studies [9] [16] |
Thiophene-2-acetamide exists as a white to off-white crystalline solid at room temperature [1] [2] [3]. The compound exhibits a characteristic solid crystalline appearance with well-defined crystal structure [4]. When freshly prepared through synthetic procedures, thiophene-2-acetamide typically appears as a white solid product that can be obtained after filtration, washing, and crystallization from appropriate solvents such as acetonitrile [5] [4]. The compound maintains its solid state under normal storage conditions when kept in a dark place, sealed in dry conditions at room temperature [2] [3].
The boiling point of thiophene-2-acetamide is reported as 327°C at 760 mmHg (atmospheric pressure) [1] [8] [2]. Predicted values suggest 327.0 ± 25.0°C [8] [2], indicating good agreement between experimental and calculated values. This relatively high boiling point reflects the compound's low volatility and strong intermolecular forces.
While specific heat capacity measurements for thiophene-2-acetamide are not available in the current literature, thermodynamic studies on related thiophene derivatives provide insights into expected thermal behavior [9]. The compound's thermal stability extends beyond its melting point, with decomposition temperatures typically observed above 200°C for similar thiophene acetamide structures [10]. General thermodynamic compilation data indicate that organic compounds with similar molecular weights and functional groups exhibit heat capacities in the range of 150-200 J·mol⁻¹·K⁻¹ at room temperature [9].
Thiophene-2-acetamide demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [10]. The compound shows slight solubility in chloroform, particularly when aided by sonication [2] [3]. In methanol, thiophene-2-acetamide exhibits slight solubility [2] [3], while ethanol provides somewhat better dissolution characteristics.
The solubility behavior reflects the compound's amphiphilic nature, with the thiophene ring contributing hydrophobic character while the acetamide group provides polar interactions. The moderate lipophilicity, with calculated logP values around 1.2-1.5, suggests balanced hydrophilic-lipophilic properties [10].
Thiophene-2-acetamide exhibits limited aqueous solubility due to its predominantly hydrophobic thiophene ring system [11]. The compound's water solubility is classified as "poor" or "limited" in most safety data sheets [11]. The predicted pKa value of 16.15 ± 0.40 indicates that the compound remains largely unionized under physiological pH conditions, contributing to its limited water solubility [2].
The pH-dependent behavior is minimal due to the weak acidic nature of the acetamide proton, with significant ionization occurring only under highly basic conditions (pH > 14). This characteristic influences the compound's bioavailability and extraction procedures.
Thiophene-2-acetamide exhibits characteristic UV absorption features typical of thiophene derivatives. Studies on related thiophene compounds indicate primary absorption bands around 235-260 nm [12]. The compound's UV spectrum shows moderate bathochromic shifts compared to unsubstituted thiophene due to the electron-donating acetamide group conjugation [12].
The first absorption band appears near 250-260 nm with moderate intensity, reflecting the π→π* transition of the conjugated thiophene-acetamide system [12] [13]. A secondary absorption may occur around 270 nm due to n→π* transitions involving the carbonyl oxygen [13].
The infrared spectrum of thiophene-2-acetamide displays several characteristic absorption bands:
These spectral features confirm the structural integrity and functional group characteristics of the thiophene-2-acetamide molecule [14] [15].
Mass spectrometric analysis of thiophene-2-acetamide reveals a molecular ion peak at m/z 141 corresponding to the molecular formula C₆H₇NOS [16] [17]. The exact mass is reported as 141.02500 amu [1].
Key fragmentation patterns include:
Fragmentation typically involves loss of the acetamide side chain and thiophene ring opening, following patterns common to thiophene derivatives [18]. The thiophene ring system shows characteristic fragmentation with C-S bond cleavage and formation of sulfur-containing fragment ions [19] [20].
¹H NMR Analysis: In CDCl₃, thiophene-2-acetamide exhibits characteristic signals:
¹³C NMR Analysis: Key carbon signals include:
Corrosive;Irritant